molecular formula C18H19N5O B2699396 1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950255-70-6

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2699396
M. Wt: 321.384
InChI Key: UUHFYFDOGPGPGE-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole group, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group. The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring of carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the triazole and pyridine rings, as well as the oxygen in the carboxamide group, would likely result in a polar molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carboxamide group could also undergo reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

NK-1 Antagonist Activity

One notable application of similar triazole compounds is in the development of NK-1 antagonists, which are substances that inhibit the action of the Neurokinin-1 (NK-1) receptor. This receptor is involved in various physiological and pathological processes, including pain and inflammation. The study by Jungheim et al. (2006) explored pyridine metallation chemistry to produce triazole compounds with NK-1 antagonist activity, demonstrating the potential of such compounds in therapeutic applications (Jungheim et al., 2006).

Antimicrobial Agents

Amaroju et al. (2017) researched the synthesis of triazole compounds, including the use of click chemistry, to prepare various triazole derivatives. These compounds were tested for their antitubercular activity against Mycobacterium tuberculosis, showing their potential as antimicrobial agents (Amaroju et al., 2017).

Anticonvulsive Activity

In a study by Shelton (1981), new triazole derivatives were found to possess valuable pharmacological properties, including anti-convulsive activity. These compounds could be useful in the treatment of epilepsy and related conditions (Shelton, 1981).

Antioxidant Properties

Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated them for their antioxidant and antiradical activities. This study highlights the potential use of triazole compounds in combating oxidative stress (Bekircan et al., 2008).

Anti-5-Lipoxygenase Agents

The study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, a class related to triazoles, demonstrated their potential as anti-5-lipoxygenase agents. These compounds could have therapeutic applications in diseases where 5-lipoxygenase plays a role, such as asthma and arthritis (Rahmouni et al., 2016).

Catalysts in Organic Synthesis

A study by Singh et al. (2017) explored the use of triazole-containing compounds as catalysts in organic synthesis. These compounds, with an indole core, were effective in various chemical reactions, demonstrating their utility in synthetic chemistry (Singh et al., 2017).

Novel Synthesis Methods

Guleli et al. (2019) described a novel method for synthesizing isoxazole derivatives using triazole compounds. This study highlights the role of triazoles in facilitating new synthetic routes for heterocyclic compounds, which are crucial in medicinal chemistry (Guleli et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHFYFDOGPGPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Citations

For This Compound
1
Citations
N Pokhodylo, N Manko, N Finiuk, O Klyuchivska… - Journal of Molecular …, 2021 - Elsevier
Three series of novel 1H-1,2,3-triazole-4-carboxamides: 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides, 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamides and 1,2,3-triazolo[1,5-a]…
Number of citations: 15 www.sciencedirect.com

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